1-acetyl-5-chloroindolin-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-acetyl-5-chloro-2H-indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPQRGHWWMOTQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)C2=C1C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451724 | |
| Record name | 1-Acetyl-5-chloro-1,2-dihydro-3H-indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62486-02-6 | |
| Record name | 1-Acetyl-5-chloro-1,2-dihydro-3H-indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization Strategies and Analogue Synthesis
Synthesis of N-Substituted Indolin-3-one Analogues
The substitution at the N1 position of the indolin-3-one ring is a fundamental strategy to modulate the electronic properties and reactivity of the entire molecule. The introduction of an acetyl group is a common and significant N-substitution.
The synthesis of 1-acetyl-5-chloroindoline-2,3-dione, a direct precursor, is typically achieved through the N-substitution of 5-chloroindoline-2,3-dione (also known as 5-chloroisatin) mdpi.com. This acetylation is often performed using reagents like acetyl chloride or acetic anhydride (B1165640) mdpi.com. For instance, a literature method involves adapting a standard procedure for the N-acetylation of the corresponding isatin (B1672199) derivative mdpi.com. This step is often critical as it can prevent the formation of undesirable side products, such as centrosymmetric dimers, in subsequent condensation reactions at the C3-carbonyl position mdpi.com. Acylation of indole (B1671886) derivatives can also be achieved using reagents like ethyl chloroformate or chloroacetyl chloride in the presence of a base such as sodium hydride in a solvent like dimethylformamide nih.gov.
Synthesis of C-Substituted Indolin-3-one Analogues (e.g., at C2, C3, C4, C6, C7 positions)
The carbon framework of the 1-acetyl-5-chloroindolin-3-one core offers multiple sites for substitution, with the C3 position being particularly reactive and synthetically valuable.
The C3-carbonyl group of the 1-acetyl-5-chloroindoline-2,3-dione precursor is a key site for derivatization, often through condensation reactions. A notable example is the reaction with thiocarbohydrazide (B147625). This carbonyl-amine condensation leads to the formation of N''-[(3Z)-1-acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide mdpi.comresearchgate.net. This reaction highlights the utility of the C3 position in introducing complex side chains.
Another C-substitution strategy involves the Perkin-style reaction of 1-acetylisatin (B1195845) derivatives with β-aroyl propionic acids. This method yields 1-acetyl-3-[(5-(4-alkylphenyl)-2-oxofuran-3(2H)-ylidene)]-5-alkyl-indolin-2-ones, demonstrating the introduction of a bulky furanone moiety at the C3 position tandfonline.com. Further reaction of these C3-substituted furanones with benzylamine (B48309) can lead to ring-opening and the formation of N-benzyl-4-oxo-4-(4-alkylphenyl)butanamide derivatives, showcasing another pathway for C3-modification tandfonline.com.
Spirocyclization involves the creation of a new ring system that shares a single atom (the spiro atom) with the original ring. For indolin-3-one derivatives, the C3 position is the most common site for spirocyclization. While specific examples starting directly from this compound are not detailed in the provided sources, a general and powerful method for constructing complex fused and spirocyclic systems is the 1,3-dipolar cycloaddition reaction thieme.de. This type of reaction could be envisioned to occur between C3-ylidene indolin-3-one derivatives (containing an exocyclic double bond at the C3 position) and suitable 1,3-dipoles to generate spiro-pyrrolidine or other spiro-heterocyclic systems attached at the C3 position.
Attaching other heterocyclic rings to the indolin-3-one core is a common strategy to create more complex and diverse chemical structures. This is often achieved through reactions at the C3 position.
A prime example is the synthesis of thiocarbohydrazone derivatives. The condensation of 1-acetyl-5-chloroindoline-2,3-dione with thiocarbohydrazide in aqueous ethanol (B145695) directly attaches a thiocarbohydrazone moiety, which is itself a reactive heterocyclic precursor, to the C3 position of the indolinone core mdpi.comresearchgate.net.
Another demonstrated method is the synthesis of furanone-containing derivatives. The reaction between 1-acetyl-5-alkyl-indolin-2-ones and β-aroyl propionic acids under Perkin conditions results in the formation of a C3-ylidene linkage to a 2-oxofuran ring tandfonline.com. These examples showcase the effective introduction of new heterocyclic systems onto the parent scaffold.
Table 1: Examples of C3-Substitution Reactions
| Starting Material | Reagent | Product Type | Attached Moiety |
| 1-Acetyl-5-chloroindoline-2,3-dione | Thiocarbohydrazide | Thiocarbohydrazone | Thiocarbohydrazone |
| 1-Acetyl-5-alkyl-indolin-2-one | β-Aroyl propionic acid | Ylidene-furanone | 5-(4-alkylphenyl)-2-oxofuran |
Synthesis of Fused-Ring Systems Incorporating the Indolin-3-one Core
Creating fused-ring systems involves building new rings that share one or more bonds with the original indolin-3-one structure. These reactions often proceed from C-substituted intermediates.
One synthetic route involves the transformation of C3-substituted derivatives. For example, 5-methyl-3-[(oxo-5-(4-methoxyphenyl)furan-3(2H)-ylidene)]indolin-2-one, a C3-substituted indolinone, can react with hydrazine (B178648) to yield a pyridazinone derivative. In this process, a new six-membered pyridazine (B1198779) ring is fused to the original indolinone core tandfonline.com. Modern synthetic methodologies, such as palladium-catalyzed domino reactions, have also been extensively developed for the efficient construction of 3,n-fused tricyclic indole skeletons, providing rapid access to complex polycyclic structures nih.gov. Another approach involves the N-amination of a quinoline (B57606) carboxylate followed by condensation and cyclization to create a fused mdpi.comnih.govtandfonline.comtriazino ring system researchgate.net. Such strategies are indicative of the methods that can be applied to create novel fused systems based on the indolin-3-one scaffold.
Stereoselective Synthesis of Chiral Derivatives
The synthesis of specific stereoisomers (enantiomers or diastereomers) of indolin-3-one derivatives is crucial when a particular three-dimensional arrangement of atoms is required. This is achieved through stereoselective synthesis.
One effective method for achieving high stereoselectivity is through the intermolecular condensation of a precursor with a chiral auxiliary. For instance, chiral fused-ring systems such as (3S,9bS)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones have been prepared with high diastereoselectivity (d.e. >99%) by condensing 2-formylbenzoic acids with chiral diamines derived from optically active N-Boc-α-amino acids researchgate.net. This demonstrates that incorporating a chiral starting material can effectively control the stereochemical outcome of the final product.
Advanced Structural Characterization and Computational Investigations
Spectroscopic Analysis for Structure and Conformation Elucidation
Spectroscopic methods are crucial for confirming the identity and detailing the structural features of a compound. While this compound is mentioned in the chemical literature, its full spectroscopic profile is not readily accessible.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are primary techniques for determining the carbon-hydrogen framework of an organic molecule. While the synthesis of 1-acetyl-5-chloroindolin-3-one has been reported, the corresponding detailed ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not available in publicly accessible databases or the supporting information of relevant publications.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy provide information on the functional groups and molecular vibrations within a structure. Characteristic absorption bands for the ketone and amide carbonyl groups, as well as aromatic C-H and C-Cl bonds, would be expected. However, specific experimental IR and Raman spectra for this compound have not been located in public repositories.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can offer structural clues through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₈ClNO₂, corresponding to a molecular weight of 209.63 g/mol . Detailed experimental mass spectrometry data, such as that from high-resolution mass spectrometry (HRMS) confirming the exact mass, or an analysis of its fragmentation pathways under techniques like electron ionization (EI), is not publicly available.
Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence)
Techniques like UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule and are dependent on the presence of chromophores. While the indole-based structure with its carbonyl groups constitutes a chromophore, no specific experimental data on the UV-Vis absorption maxima (λmax) or the fluorescence properties of this compound has been found in the literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive evidence of a molecule's solid-state structure, including bond lengths, bond angles, and crystal packing. A search of crystallographic databases reveals no published crystal structure for this compound. Therefore, precise data on its solid-state conformation and intermolecular interactions remains undetermined.
Computational Chemistry and Molecular Modeling
Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting and understanding a molecule's geometry, spectroscopic properties, and reactivity. These theoretical studies can complement experimental data. At present, there are no dedicated computational or molecular modeling studies for this compound available in the scientific literature. Such studies would be valuable for predicting its NMR spectra, vibrational frequencies, and electronic properties, especially given the lack of experimental data.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has proven to be a valuable tool for investigating the electronic structure and reactivity of organic molecules, including derivatives of this compound. nih.govnih.gov DFT calculations, often employing methods like B3LYP with various basis sets such as 6-311G** or cc-pVDZ, allow for the optimization of the molecular geometry and the calculation of various electronic properties. nanobioletters.commdpi.com
Theoretical calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data to validate the computational model. nanobioletters.commdpi.com For instance, the bond length of a carbonyl group (C=O) is typically shorter than a carbon-oxygen single bond (C-O). mdpi.com DFT can also be used to calculate vibrational frequencies (FT-IR and Raman), which should be in good agreement with experimental spectra. mdpi.com
Key electronic parameters derived from DFT calculations provide insights into the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, electronegativity (χ), hardness (η), softness (S), and the electrophilicity index (ω). mdpi.com The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For example, regions with high HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack. mdpi.com Molecular Electrostatic Potential (MEP) maps further visualize the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. nanobioletters.com
| Parameter | Typical Method | Information Gained |
|---|---|---|
| Optimized Geometry | B3LYP/6-311G | Provides stable 3D structure, bond lengths, and angles. nanobioletters.commdpi.com |
| Vibrational Frequencies | B3LYP/cc-pVDZ | Correlates with experimental IR and Raman spectra. nanobioletters.com |
| HOMO-LUMO Energies | B3LYP/6-311G | Indicates electronic transition properties and reactivity. mdpi.com |
| Molecular Electrostatic Potential (MEP) | B3LYP/6-311G** | Visualizes charge distribution and reactive sites. nanobioletters.com |
| Quantum Chemical Descriptors (η, S, χ, ω) | Calculated from HOMO/LUMO | Quantifies chemical reactivity and stability. mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of this compound over time. mdpi.com By simulating the motion of atoms and molecules, MD can reveal how the compound behaves in different environments, such as in solution or when interacting with other molecules. mdpi.com
MD simulations typically involve defining a force field (e.g., CHARMM) to describe the potential energy of the system. mdpi.com The simulation is then run for a specific duration, often on the nanosecond timescale, to observe the dynamic behavior of the molecule. mdpi.commdpi.com Analysis of the simulation trajectory can provide information on conformational changes, hydrogen bonding patterns, and the stability of molecular complexes. mdpi.com For instance, MD simulations can be used to study the stability of a ligand bound to a protein active site by monitoring parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex. mdpi.com
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Force Field | CHARMM, AMBER | Defines the potential energy of the system. mdpi.commdpi.com |
| Simulation Time | 100 ns | Duration of the simulation to observe molecular motion. mdpi.commdpi.com |
| Time Step | 2 fs | Integration time step for solving equations of motion. mdpi.com |
| Ensemble | NVT, NPT | Maintains constant Number of particles, Volume, and Temperature or Pressure. mdpi.com |
| Solvent Model | SPC, TIP3P | Represents the solvent environment. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Studies in a Chemical Context
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their chemical or biological activity. nih.govscienceforecastoa.com In a chemical context, QSAR can be employed to predict various physicochemical properties or reactivity parameters of molecules like this compound and its analogs. nih.gov
The fundamental principle of QSAR is that the variation in the activity of a series of compounds is correlated with changes in their molecular descriptors. nih.gov These descriptors can be categorized as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP). scienceforecastoa.com By developing a statistically significant QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. nih.gov
The development of a QSAR model typically involves several steps: selection of a dataset of compounds with known activities, calculation of molecular descriptors, development of a mathematical equation using statistical methods like multiple linear regression or partial least squares, and validation of the model's predictive power. nih.gov
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Electronic | Hammett constant (σ), Dipole moment | Describes the electronic effects of substituents. scienceforecastoa.com |
| Hydrophobic | LogP, π constant | Quantifies the lipophilicity of the molecule. scienceforecastoa.com |
| Steric | Taft steric parameter (Es), Molar refractivity (MR) | Relates to the size and shape of the molecule. nih.gov |
| Topological | Wiener index, Kier & Hall indices | Describes the connectivity of atoms in the molecule. nih.gov |
| Statistical Method | Multiple Linear Regression (MLR) | Develops a linear equation relating descriptors to activity. nih.gov |
Molecular Docking Studies for Predictive Binding Affinity to Molecular Targets (non-clinical)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of this compound, molecular docking can be used to predict its binding affinity and mode of interaction with various non-clinical molecular targets, such as enzymes or receptors. mdpi.comaalto.fi
The process of molecular docking involves predicting the conformation of the ligand (the small molecule) within the binding site of the target protein. mdpi.com Docking algorithms generate numerous possible binding poses and score them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov The results of a docking study can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov This information can be instrumental in understanding the molecule's potential mechanism of action at a molecular level and in the rational design of new derivatives with improved binding affinities. mdpi.com
nih.govaalto.finih.govnih.govResearch Applications of 1 Acetyl 5 Chloroindolin 3 One Excluding Clinical/dosage/safety
Role as a Key Synthetic Intermediate for Complex Molecule Construction
Information regarding the specific role of 1-acetyl-5-chloroindolin-3-one as a key synthetic intermediate for the construction of complex molecules is not extensively available in the reviewed scientific literature.
Development of Novel Chemical Probes for Biological Systems (Non-Clinical)
There is currently no available research data detailing the use of this compound in the development of novel chemical probes for non-clinical biological systems.
Applications in Materials Science
Specific applications of this compound in materials science, such as in the development of optoelectronic materials, have not been identified in the current body of scientific research.
Catalysis and Reaction Methodology Development
Recent advancements in organic synthesis have identified this compound as a substrate in the development of novel catalytic methods. Specifically, it has been utilized in palladium-catalyzed α-arylation reactions. This reaction is a powerful tool for forming carbon-carbon bonds, which are fundamental in the synthesis of many organic molecules.
In a study focusing on the palladium-catalyzed α-arylation of indolin-3-ones, this compound was used as a reactant to demonstrate the efficacy and scope of the catalytic system. The research highlighted the reaction of this compound with an arylating agent, facilitated by a palladium catalyst, to yield the corresponding α-arylated indolin-3-one. This type of reaction is significant for creating more complex molecular architectures from simpler starting materials.
The table below summarizes the key aspects of the palladium-catalyzed α-arylation of this compound as reported in the literature.
| Reactant | Reaction Type | Catalyst System | Product Type | Significance in Methodology Development |
| This compound | Palladium-catalyzed α-arylation | Palladium | α-arylated indolin-3-one | Demonstrates the utility of this indolinone derivative as a substrate in developing new C-C bond-forming reactions. |
This application underscores the importance of this compound in the field of catalysis and reaction methodology development, providing a pathway for the synthesis of substituted indolinone scaffolds. These scaffolds are of interest in medicinal chemistry and drug discovery, although this article is strictly limited to non-clinical research applications.
Biological Activity and Molecular Interaction Studies Non Clinical Focus
In vitro Studies on Enzyme Inhibition and Receptor Binding Mechanisms
Investigation of Molecular Targets and Pathways
The molecular targets and pathways affected by 1-acetyl-5-chloroindolin-3-one have not been explicitly elucidated in scientific literature. Research on structurally analogous compounds, such as other substituted indolinones, often involves screening against panels of kinases or other enzymes to identify potential molecular targets. These studies are crucial for understanding the mechanism of action of a compound. For this compound, such investigations would be necessary to determine if it modulates specific signaling pathways involved in cellular processes.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles
Table 1: Potential Structural Modifications for SAR Studies of this compound Analogs
| Position of Modification | Example of Modification | Potential Impact on Activity |
| 5-position (Chloro) | Bromo, Fluoro, Methyl | Altering steric and electronic properties to probe binding pocket interactions. |
| 1-position (Acetyl) | Propionyl, Benzoyl, Hydrogen | Modifying size and electronics to explore requirements for N-1 substituent. |
| Other ring positions | Introduction of substituents | Exploring additional binding interactions. |
General Biological Evaluation (e.g., in vitro assays, excluding specific human trials, dosage, adverse effects)
There is a lack of published general biological evaluation data from in vitro assays specifically for this compound. Typically, a new compound would be subjected to a battery of in vitro assays to determine its general cytotoxic effects on various cell lines and its potential to inhibit specific enzymes or bind to receptors. This foundational data is essential before a compound is considered for further development. The synthesis of derivatives of 1-acetyl-5-chloroisatin has been reported, which suggests that the broader class of substituted chloroindoles is of interest in chemical synthesis, potentially for biological screening. researchgate.net However, specific assay results for this compound are not available.
Future Perspectives and Emerging Research Directions
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from initial drug design to synthesis planning. nih.govmdpi.com In the context of the indolin-3-one family, these computational tools offer several advantages:
De Novo Design: AI algorithms, particularly deep learning models like graph neural networks, can generate novel molecular structures with desired properties. youtube.com By learning from vast datasets of existing molecules, these models can design new indolin-3-one derivatives predicted to have enhanced biological activity or specific physicochemical characteristics.
Property Prediction: ML models can accurately predict properties such as bioactivity, toxicity, and solubility for virtual compounds before they are synthesized. researchgate.net This allows researchers to prioritize the most promising derivatives of 1-acetyl-5-chloroindolin-3-one for synthesis, saving significant time and resources.
Retrosynthetic Analysis: Computer-assisted synthesis planning (CASP) tools use AI to devise efficient synthetic routes for complex molecules. mdpi.com These programs can analyze the this compound structure and propose step-by-step reaction pathways, potentially uncovering more efficient or novel methods of synthesis. researchgate.net
The integration of AI promises to accelerate the discovery-design cycle, enabling a more rapid and intelligent exploration of the chemical possibilities surrounding the indolin-3-one scaffold. nih.gov
Flow Chemistry and Automation for High-Throughput Synthesis and Screening
Flow chemistry, where reactions are performed in continuously flowing streams within a network of tubes or channels, offers numerous advantages over traditional batch synthesis. researchgate.net When combined with automation, it becomes a powerful platform for high-throughput synthesis and screening. soci.org
For the indolin-3-one family, this technology enables:
Rapid Library Synthesis: Automated flow systems can quickly synthesize a large number of analogs by systematically varying the building blocks and reagents. youtube.com This allows for the rapid generation of a library of compounds related to this compound.
Precise Reaction Control: Flow reactors allow for precise control over parameters like temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety. researchgate.netsoci.org
Integrated Screening: These systems can be coupled directly with high-throughput screening (HTS) technologies. researchgate.net This integration allows for the on-the-fly biological evaluation of newly synthesized compounds, dramatically shortening the timeline from synthesis to activity assessment. youtube.comacs.org
The application of automated flow chemistry is particularly valuable for exploring the structure-activity relationships (SAR) within the indolin-3-one family, providing a robust platform for medicinal chemistry optimization. mdpi.com
Development of Novel Transformations and Reaction Methodologies
The development of new chemical reactions is crucial for accessing novel molecular architectures. Research into the indolin-3-one scaffold is benefiting from advances in catalysis and reaction design that enable more efficient and selective synthesis.
Key areas of development include:
Catalytic Asymmetric Synthesis: There is a strong focus on developing catalytic methods to produce chiral indolin-3-one derivatives. rsc.org These stereoselective reactions are vital for creating compounds with specific biological functions, as different enantiomers can have vastly different effects.
C-H Functionalization: Modern synthetic methods increasingly focus on the direct functionalization of carbon-hydrogen (C-H) bonds. Applying these techniques to the indolin-3-one core would allow for the late-stage modification of the molecule, providing a powerful tool for rapidly creating diverse analogs. organic-chemistry.org
Cascade Reactions: Designing reactions where multiple chemical transformations occur in a single step (cascade reactions) can significantly improve synthetic efficiency. Gold-catalyzed cascade sequences have been explored for the synthesis of complex indolin-3-ones from related precursors. unimi.it
These novel methodologies expand the toolkit available to chemists, enabling the construction of previously inaccessible indolin-3-one derivatives and facilitating more creative molecular designs. acs.org
Exploration of Undiscovered Chemical Space within the Indolin-3-one Family
"Chemical space" refers to the vast multidimensional realm of all possible molecules. biosolveit.de A key goal in drug discovery is to explore this space to find novel structures with valuable properties. For the indolin-3-one family, this involves systematically modifying the this compound template to chart new territories of chemical diversity.
Strategies for this exploration include:
Scaffold Hopping: Replacing the core indolin-3-one structure with bioisosteric alternatives to discover related compounds that may have improved properties or different biological targets.
Diversity-Oriented Synthesis: Creating libraries of structurally diverse and complex molecules from a common starting material to broadly sample the available chemical space.
Systematic Derivatization: Methodically altering the substituents at each position of the this compound scaffold to build a comprehensive understanding of the structure-activity relationship (SAR). nih.govmtroyal.ca
This systematic exploration can lead to the discovery of compounds with entirely new biological activities or improved therapeutic profiles. researchgate.net
| Modification Site | R1 (Position 1) | R2 (Position 5) | R3 (Other Positions) | Potential New Properties |
| Analog Series 1 | Propionyl, Benzoyl | Bromo, Fluoro | Methyl, Methoxy | Altered Lipophilicity, Modified Target Binding |
| Analog Series 2 | Sulfonyl groups | Cyano, Nitro | Alkyl chains | Enhanced Solubility, New Pharmacophore |
| Analog Series 3 | Varied Heterocycles | Hydrogen | Fused Ring Systems | Novel Target Specificity, Improved ADME Profile |
This table illustrates a conceptual approach to exploring the chemical space around the this compound scaffold by modifying different parts of the molecule.
Design of Next-Generation Molecular Tools and Probes
Beyond therapeutic applications, molecules from the indolin-3-one family can be designed as sophisticated tools for chemical biology research.
Potential applications include:
Molecular Probes: By attaching fluorescent tags or other reporter groups, derivatives of this compound could be converted into probes to visualize biological processes or to track the localization of specific proteins within cells. The indolin-3-one scaffold is already known to be a component of some functional fluorescent dyes. unimi.it
Enzyme Inhibitors: Indolin-2-one derivatives have been successfully designed as potent inhibitors of specific enzymes, such as protein kinases and DNA gyrase, which are crucial in disease pathways. nih.govmdpi.comnih.gov By tailoring the structure of this compound, researchers can develop selective inhibitors to probe the function of these enzymes.
Affinity-Based Probes: These molecules can be used to identify and isolate specific protein targets from complex biological mixtures, helping to elucidate the mechanism of action of bioactive compounds.
The development of such molecular tools is essential for advancing our fundamental understanding of biology and disease, and the versatile indolin-3-one scaffold provides a promising starting point for their design. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
